Dibutyl(methyl)(3-methylphenoxy)silane
Description
Dibutyl(methyl)(3-methylphenoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to two butyl groups, one methyl group, and a 3-methylphenoxy substituent. This structure confers unique physicochemical properties, such as thermal stability, hydrophobicity, and reactivity, making it relevant in materials science, particularly as a coupling agent or surface modifier. Its hybrid organic-inorganic nature allows it to bridge dissimilar materials, enhancing interfacial adhesion in composites .
Properties
CAS No. |
59280-28-3 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
dibutyl-methyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-12-18(4,13-8-6-2)17-16-11-9-10-15(3)14-16/h9-11,14H,5-8,12-13H2,1-4H3 |
InChI Key |
MRYMTJUQXRVDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-methylphenol+dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to silanes with different substituents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new nucleophilic groups replacing the phenoxy group.
Scientific Research Applications
Dibutyl(methyl)(3-methylphenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of dibutyl(methyl)(3-methylphenoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial for its applications in modifying surfaces and enhancing the properties of materials.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
| Compound | Substituents | Hydrolytic Reactivity | Melting Point (K) |
|---|---|---|---|
| Dibutyl(methyl)(3-methylphenoxy)silane | 2 butyl, 1 methyl, 1 3-methylphenoxy | Moderate | Not reported |
| Dimethoxydiphenylsilane | 2 methoxy, 2 phenyl | High | 298 (decomposes) |
| Methyltris(3-methylphenoxy)silane | 3 3-methylphenoxy, 1 methyl | Low | 298 (phase transition) |
Compatibility in Polymer Matrices
- TESPT (Bis(triethoxysilylpropyl)tetrasulfide): A benchmark silane for rubber reinforcement, TESPT enhances silica-rubber compatibility via sulfide linkages. This compound, with non-reactive phenoxy groups, may offer superior thermal stability but lower crosslinking efficiency in vulcanization .
- VP Si-363 (Mercaptopropyl-modified silane): The thiol group in VP Si-363 enables covalent bonding with polymers, whereas the phenoxy group in this compound relies on hydrogen bonding, resulting in weaker interfacial strength but better resistance to oxidative degradation .
Table 3: Mechanical Properties in Rubber Composites
| Silane Type | Crosslinking Density (mol/m³) | Tensile Strength (MPa) |
|---|---|---|
| TESPT | 120 | 18.5 |
| VP Si-363 | 110 | 17.2 |
| This compound | 90 (estimated) | 15.0 (estimated) |
Thermal and Phase Behavior
- Methyltris(3-methylphenoxy)silane: Exhibits a phase transition enthalpy of 66.9 ± 0.8 kJ/mol at 298 K, attributed to ordered packing of aromatic groups.
- This compound: The flexible butyl chains likely reduce crystallinity, lowering phase transition enthalpies compared to tris-phenoxy analogs. This property is advantageous in applications requiring low-temperature flexibility .
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